molecular formula C24H24N2O3 B6539131 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-ethoxynaphthalene-1-carboxamide CAS No. 1060262-37-4

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-ethoxynaphthalene-1-carboxamide

Cat. No.: B6539131
CAS No.: 1060262-37-4
M. Wt: 388.5 g/mol
InChI Key: NEUKCEKZXOVBIY-UHFFFAOYSA-N
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Description

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-ethoxynaphthalene-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with a cyclopropylcarbamoyl group, a phenyl ring, and an ethoxynaphthalene moiety, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-2-29-21-14-9-17-5-3-4-6-20(17)23(21)24(28)26-19-10-7-16(8-11-19)15-22(27)25-18-12-13-18/h3-11,14,18H,2,12-13,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUKCEKZXOVBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)CC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-ethoxynaphthalene-1-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the following steps:

    Formation of the cyclopropylcarbamoyl intermediate: This can be achieved by reacting cyclopropylamine with a suitable carbonyl compound under mild conditions.

    Synthesis of the ethoxynaphthalene intermediate: This involves the ethoxylation of naphthalene using ethyl iodide in the presence of a strong base.

    Coupling of intermediates: The final step involves coupling the cyclopropylcarbamoyl intermediate with the ethoxynaphthalene intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-ethoxynaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-ethoxynaphthalene-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features and possible biological activities.

    Materials Science: It can be used in the development of novel materials with specific properties, such as enhanced thermal stability or electronic conductivity.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: It can be utilized in the synthesis of advanced polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-ethoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxynaphthalene-1-carboxamide
  • N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-propoxynaphthalene-1-carboxamide
  • N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-butoxynaphthalene-1-carboxamide

Uniqueness

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-ethoxynaphthalene-1-carboxamide is unique due to its specific ethoxy substitution on the naphthalene ring, which can influence its chemical reactivity, biological activity, and physical properties. This makes it distinct from other similar compounds with different alkoxy substitutions.

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